Citrinin

描述

准备方法

合成路线和反应条件: . 该途径包括几个步骤:

- 合成未还原的三甲基化戊酮酸。

- 还原释放产生酮醛。

- 氧化步骤将酮醛转化为羧酸。

- 最终还原产生柠檬酸菌素 .

工业生产方法: 柠檬酸菌素的工业生产涉及使用红曲霉和紫红曲霉等真菌的发酵过程 . 这些真菌在受控条件下培养,以最大限度地提高柠檬酸菌素的产量。

化学反应分析

反应类型: 柠檬酸菌素会发生各种化学反应,包括:

氧化: 柠檬酸菌素可以氧化形成羧酸.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.

还原: 使用硼氢化钠和氢化铝锂等还原剂.

取代: 使用甲醇钠等强亲核试剂.

主要产物:

氧化: 羧酸。

还原: 醇类。

取代: 各种取代衍生物,取决于所使用的亲核试剂.

科学研究应用

Toxicological Profile

Citrinin is recognized for its toxic effects on both humans and animals. Research has shown that it can lead to a range of health issues, including:

- Nephrotoxicity : this compound is particularly harmful to the kidneys, causing damage that can lead to renal failure.

- Carcinogenicity : Studies have linked this compound exposure to cancer development, particularly in the liver and kidneys.

- Immunotoxicity : this compound can suppress immune responses, increasing susceptibility to infections.

Key Findings on Toxicity

- This compound has been classified as a toxic compound with an oral lethal dose of approximately 105 mg/kg in humans .

- It has been associated with various diseases such as leukemia and squamous cell carcinoma .

- The mycotoxin affects cellular pathways involved in DNA damage response and oxidative stress .

Research Applications

Despite its toxicity, this compound has been studied for potential beneficial applications:

Antimicrobial Properties

This compound exhibits antibacterial and antifungal activities. Research indicates that it can inhibit the growth of certain pathogenic fungi, suggesting a possible role as a natural preservative in food products .

Agricultural Use

In agriculture, this compound's antifungal properties are being explored for controlling fungal pathogens in crops. Its application could help reduce the reliance on synthetic fungicides, promoting more sustainable agricultural practices.

Biomedical Research

This compound's effects on cellular mechanisms are being investigated for insights into cancer biology and oxidative stress-related diseases. Understanding its action could lead to the development of new therapeutic strategies targeting similar pathways.

Case Study 1: this compound's Effects on Kidney Function

A study involving BALB/c mice demonstrated that prolonged exposure to this compound resulted in significant changes in kidney function markers without immediate observable symptoms. This highlights the latent effects of this compound toxicity and underscores the need for long-term monitoring in food safety assessments .

Case Study 2: Detoxification Strategies

Research has identified manganese peroxidase from Moniliophthora roreri as an effective agent for degrading this compound. This bioremediation approach offers a promising strategy for detoxifying contaminated food supplies .

Data Summary Table

作用机制

相似化合物的比较

柠檬酸菌素在结构上与其他霉菌毒素如赭曲霉毒素 A 和棒曲霉素相关联 . 它在特异性抑制线粒体呼吸作用及其独特的聚酮化合物生物合成途径方面是独一无二的 . 类似的化合物包括:

赭曲霉毒素 A: 另一种肾毒性霉菌毒素,具有不同的作用机制.

棒曲霉素: 由青霉菌产生的霉菌毒素,以其致突变特性而闻名.

柠檬酸菌素独特的生物合成和特异性线粒体靶向使其区别于这些相关化合物。

生物活性

Citrinin (CIT) is a mycotoxin predominantly produced by various fungal species, including Penicillium and Aspergillus. It is known for its toxicological effects, particularly on the kidneys, but recent research has also highlighted its diverse biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and the underlying molecular mechanisms.

Toxicological Profile

This compound is classified as a nephrotoxic agent, with significant implications for human health. It has been linked to various adverse effects, including:

- Genotoxicity : this compound has been shown to induce DNA damage and mutations in several studies. Its ability to interfere with DNA repair mechanisms contributes to its carcinogenic potential .

- Embryotoxicity and Teratogenicity : Research indicates that this compound can adversely affect embryonic development, leading to teratogenic outcomes .

- Carcinogenicity : The compound has been associated with increased risks of cancers such as squamous cell carcinoma and hepatoblastoma .

Table 1: Summary of Toxicological Effects of this compound

The biological activity of this compound is mediated through several pathways:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Key molecular targets include caspases and inflammatory cytokines (e.g., TNF-α, IL-10) involved in cell signaling pathways related to oxidative stress responses .

- Mitochondrial Dysfunction : Studies have shown that this compound disrupts mitochondrial function by inhibiting critical enzymes such as malate dehydrogenase and ATP synthase, leading to impaired energy metabolism in cells .

- Transcriptional Regulation : this compound affects the expression of genes involved in stress responses and apoptosis through transcription factors like E2F1 and NFKB. These interactions can modulate cellular responses to stress and inflammation .

Potential Therapeutic Effects

Despite its toxicity, this compound exhibits a range of bioactivities that suggest potential therapeutic applications:

- Antibacterial Activity : this compound has demonstrated efficacy against various bacterial strains, indicating its potential use as an antimicrobial agent .

- Antifungal Properties : As a naturally occurring mycotoxin, this compound may play a role in inhibiting fungal growth, although its use is limited due to toxicity concerns .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Table 2: Bioactivities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | |

| Antifungal | Inhibits growth of certain fungi | |

| Neuroprotective | Potential protective effects on neuronal cells |

Case Studies

Several studies have explored the effects of this compound in different contexts:

- Human Exposure Assessment : A study analyzing urine samples from Italian individuals found this compound in 47% of samples, highlighting significant exposure levels. The mean concentration was 0.29 ng/mg creatinine, suggesting dietary sources may contribute to exposure risks .

- Animal Models : Research involving male mice showed that intraperitoneal administration of this compound led to adverse effects on reproductive organs and sperm quality, emphasizing the need for caution regarding dietary intake .

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can induce cytotoxic effects on various cell lines, further supporting its classification as a hazardous compound .

属性

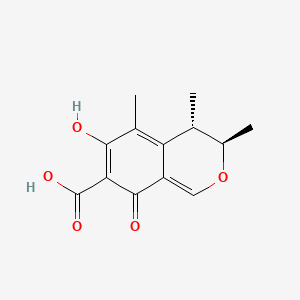

IUPAC Name |

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020333 | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon-yellow solid; [Merck Index] | |

| Record name | Citrinin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178-179 °C (decomposes) | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of mycotoxin citrinin on Ca2+ efflux and membrane permeabilization were studied in isolated rat liver mitochondria. The efflux rate observed in the presence of ruthenium red was higher when citrinin was added. Swelling experiments demonstrated Ca(2+)-dependent membrane permeabilization by citrinin. Catalase, butylhydroxytoluene (BHT), and dithiothreitol (DTT) did not protect swelling caused by Ca2+ plus citrinin. The protection conferred by ATP-Mg2+ and cyclosporin A in the latter experiments are strong indications of pore formation. These results suggest that citrinin can induce permeability transition by a mechanism that does not involve oxidative damage., Citrinin, a secondary product of fungal metabolism, also produces proximal tubular necrosis, but only after transport into proximal tubular cells. Both the cephalosporins and citrinin utilize the organic anion transporter for entry into the cells, a transporter present in adult animals of all species and probably important physiologically for moving metabolic substrates into cells., Citrinin, when studied in vitro, inhibited PAH transport /basolateral/ vesicles (BL), but had only equivocal effects on /brush border/ (BB) glucose transport. However, after pretreatment of the rats with citrinin (60 mg/kg, ip), both BL and BB membrane vesicle function was reduced markedly at 3 hr. By 16 hr, an overshoot had returned for both transport substrates, although the glucose overshoot was still significantly below control. These data demonstrate that citrinin ... alters proximal tubular cell membrane function and does so relatively early after administration to the rat. This effect suggests that alteration of membrane function by this nephrotoxicant is an early, if not initiating, event in the production of acute tubular necrosis. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |

CAS No. |

518-75-2, 11118-72-2 | |

| Record name | Citrinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citrinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of citrinin?

A: this compound has the molecular formula C13H14O5 and a molecular weight of 250.24 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A: Yes, this compound can be detected using various spectroscopic techniques. For instance, in high-performance liquid chromatography (HPLC) with fluorescence detection, the excitation and emission maxima of this compound are 331 nm and 500 nm, respectively. []

Q3: Which food products are commonly contaminated with this compound?

A: this compound primarily contaminates stored grains such as wheat, oats, maize, rice, rye, and barley. [] It is also found in red yeast rice, a dietary supplement and traditional medicine. [] Other contaminated products include beans, fruits, fruit juices, herbs, spices, and dairy products. []

Q4: How does this compound form in these products?

A: this compound is mainly formed by Penicillium and Aspergillus fungal species post-harvest during storage. [] Factors such as moisture, temperature, and incubation time significantly influence this compound production by these fungi. []

Q5: What are the known toxic effects of this compound?

A: this compound exhibits nephrotoxicity (toxicity to the kidneys) in mammals. [, ] It is also cytotoxic, meaning it can damage cells, and has been shown to be genotoxic, potentially causing DNA damage. []

Q6: How does this compound interact with biological systems to exert its toxic effects?

A6: Research suggests that this compound might exert its toxic effects through several mechanisms:

- Iron Chelation and Redox Cycling: this compound can chelate iron, forming a redox-inactive complex and interfering with iron-induced lipid peroxidation. [] It also inhibits the oxidation of Fe2+ to Fe3+ by hydrogen peroxide. []

- Direct Dendritic Cell Activation: Studies indicate that this compound can directly activate dendritic cells, leading to increased production of inflammatory cytokines such as IL-6 and TNF-α, potentially contributing to the exacerbation of psoriasis. []

- Inhibition of RNA Synthesis: this compound can inhibit the synthesis of ribosomal RNA (rRNA) and viral RNA, impacting protein synthesis and viral replication. [, ]

- Induction of Apoptosis: High doses of this compound can induce apoptosis (programmed cell death) in various cell types. []

Q7: Are there specific cell types or organs that are more susceptible to this compound toxicity?

A: The kidneys appear to be particularly sensitive to this compound's toxic effects. Studies in rats have shown that chronic exposure to this compound leads to renal damage, characterized by changes in urine output, electrolyte imbalance, and histological alterations in the kidneys. []

Q8: What methods are available for detecting and quantifying this compound in food and biological samples?

A8: Several analytical methods are available for this compound detection and quantification, including:

- Thin-layer chromatography (TLC): A rapid and cost-effective screening method for this compound. [, , ]

- High-performance liquid chromatography (HPLC): A versatile method often coupled with fluorescence or mass spectrometry (MS) detection for sensitive and specific quantification of this compound. [, , , , , , , ]

- Enzyme-linked immunosorbent assay (ELISA): An antibody-based method for detecting this compound in various matrices. [, ]

Q9: Are there any challenges associated with the detection and analysis of this compound?

A: this compound's instability under certain conditions, such as high temperatures and aqueous environments, can pose challenges for its accurate analysis. [, ] The complexity of food and biological matrices may require efficient extraction and cleanup procedures to remove interfering compounds before analysis. []

Q10: What strategies can be employed to prevent or reduce this compound contamination in food and feed?

A10: Several strategies can help mitigate this compound contamination:

- Proper Storage: Storing grains and other susceptible products in dry, well-ventilated conditions to prevent fungal growth. []

- Heat Treatment: Drying corn at elevated temperatures can reduce this compound contamination, although complete detoxification might require higher temperatures. []

- Biological Detoxification: Using microorganisms like heat-treated Saccharomyces cerevisiae can help reduce this compound levels in fermented products. []

- Strain Selection: Employing Monascus strains that produce lower levels of this compound during fermentation can help minimize contamination in red yeast rice products. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。